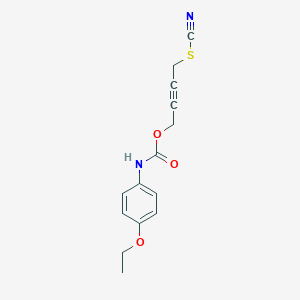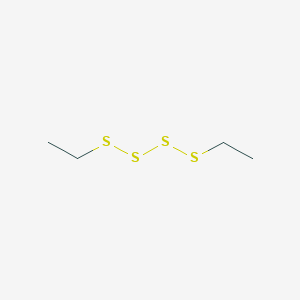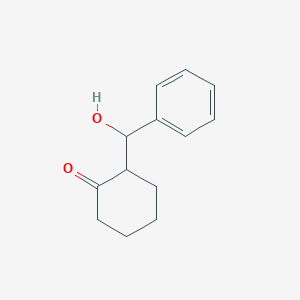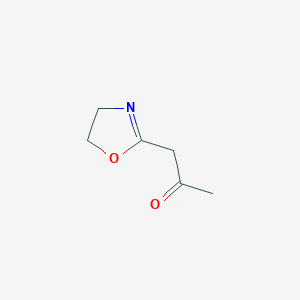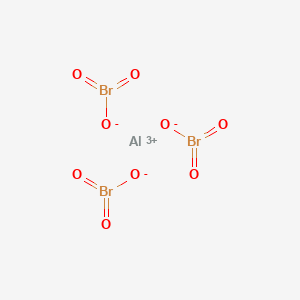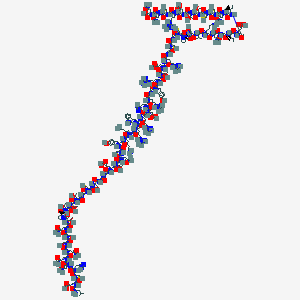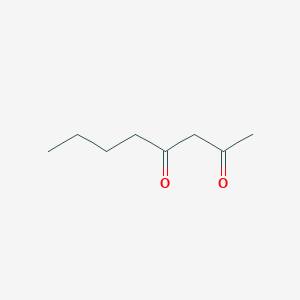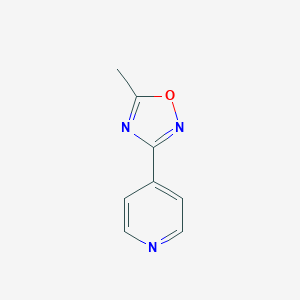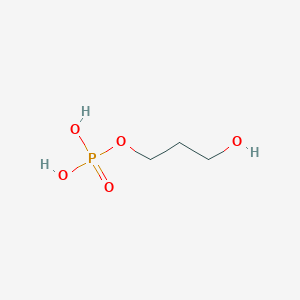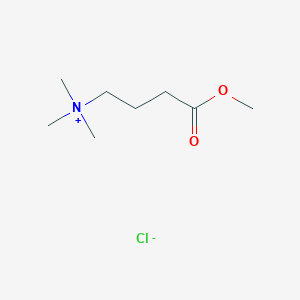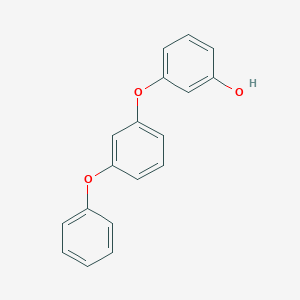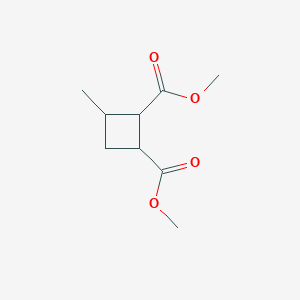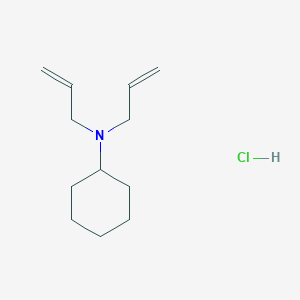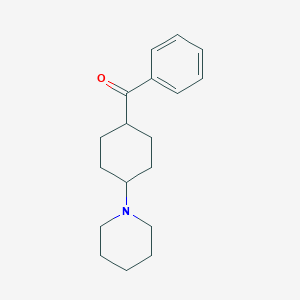
Phenyl (1-piperidinocyclohexyl) ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (1-piperidinocyclohexyl) ketone, commonly known as PCP, is a dissociative anesthetic drug that was first synthesized in 1926. It gained popularity in the 1960s and 1970s as a recreational drug due to its hallucinogenic effects. However, PCP has been classified as a Schedule II controlled substance by the United States Drug Enforcement Administration due to its potential for abuse and addiction.
Mecanismo De Acción
PCP acts as an antagonist to the NMDA receptor, which inhibits the binding of glutamate to the receptor. This results in a decrease in the flow of calcium ions into the neuron, which affects the release of neurotransmitters and the functioning of the brain. PCP also affects other receptors in the brain, including the dopamine and serotonin receptors, which contribute to its hallucinogenic effects.
Efectos Bioquímicos Y Fisiológicos
PCP has a wide range of biochemical and physiological effects on the body. It can cause changes in heart rate, blood pressure, and body temperature. PCP also affects the respiratory system, causing shallow breathing or even respiratory arrest in high doses. Long-term use of PCP can result in damage to the liver, kidneys, and bladder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PCP has been used in laboratory experiments to study its effects on the brain and behavior. Its ability to block the NMDA receptor has been linked to its potential as a treatment for depression and anxiety disorders. However, the use of PCP in laboratory experiments is limited due to its potential for abuse and addiction. Careful handling of the chemical is required to ensure the safety of the researchers and the integrity of the experiments.
Direcciones Futuras
Future research on PCP could focus on its potential as a treatment for depression and anxiety disorders. Studies could also investigate the long-term effects of PCP use on the brain and body. Further research could also explore the use of PCP in combination with other drugs to enhance its therapeutic effects while minimizing its side effects.
Métodos De Síntesis
PCP can be synthesized through a multistep process starting with cyclohexanone and piperidine. The first step involves the reaction of cyclohexanone with hydroxylamine to form oxime. The oxime is then reduced to the corresponding amine, which is reacted with piperidine to form PCP. The synthesis of PCP requires careful handling of the chemicals and should only be done by experienced chemists in a controlled laboratory environment.
Aplicaciones Científicas De Investigación
PCP has been used in scientific research to study its effects on the brain and behavior. Studies have shown that PCP acts on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in learning and memory. PCP's ability to block the NMDA receptor has been linked to its hallucinogenic effects and its potential as a treatment for depression and anxiety disorders.
Propiedades
Número CAS |
13441-36-6 |
|---|---|
Nombre del producto |
Phenyl (1-piperidinocyclohexyl) ketone |
Fórmula molecular |
C18H25NO |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
phenyl-(4-piperidin-1-ylcyclohexyl)methanone |
InChI |
InChI=1S/C18H25NO/c20-18(15-7-3-1-4-8-15)16-9-11-17(12-10-16)19-13-5-2-6-14-19/h1,3-4,7-8,16-17H,2,5-6,9-14H2 |
Clave InChI |
KTVLKSCPNWLHMV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCC(CC2)C(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CCN(CC1)C2CCC(CC2)C(=O)C3=CC=CC=C3 |
Otros números CAS |
13441-36-6 |
Sinónimos |
Phenyl(1-piperidinocyclohexyl)methanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



